Forasartan

Catalog No.
S528331
CAS No.
145216-43-9
M.F
C23H28N8
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forasartan

CAS Number

145216-43-9

Product Name

Forasartan

IUPAC Name

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine

Molecular Formula

C23H28N8

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)

InChI Key

YONOBYIBNBCDSJ-UHFFFAOYSA-N

SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

solubility

6.67e-03 g/L

Synonyms

5-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)-2-(2-(1H-tetrazol-5-ylphenyl))pyridine, fora-sartan, forasartan, SC 52458, SC-52458

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

The exact mass of the compound Forasartan is 416.24369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Disease

  • Heart Failure: Studies suggest that Forasartan may improve heart function and reduce mortality in patients with chronic heart failure .
  • Diabetic Nephropathy: Research indicates that Forasartan can help slow the progression of kidney disease in patients with diabetes .

Other Potential Applications

  • Neuroprotection: Some studies have explored the potential neuroprotective effects of Forasartan, suggesting it might benefit conditions like Alzheimer's disease, although more research is needed .
  • Polycystic Ovary Syndrome (PCOS): Limited research suggests Forasartan might improve insulin sensitivity and metabolic parameters in PCOS patients .

Forasartan, also known as SC-52458, is a nonpeptide angiotensin II receptor antagonist primarily targeting the AT1 receptor. Its chemical formula is C23H28N8, and it is classified as a member of the pyridine family, specifically substituted at positions 2 and 5 by o-(tetrazol-5-yl)phenyl and (3,5-dibutyl-1,2,4-oxadiazol-2-yl) groups . As an antihypertensive agent, Forasartan plays a crucial role in managing high blood pressure by blocking the effects of angiotensin II, a potent vasoconstrictor.

  • Forasartan's primary mechanism of action involves binding to angiotensin II receptors, specifically the AT1 subtype [].
  • Angiotensin II is a hormone that causes blood vessels to constrict, raising blood pressure.
  • By blocking these receptors, Forasartan allows blood vessels to relax, leading to lower blood pressure [].
  • Forasartan is a prescription medication and should only be used under a doctor's supervision [].
  • Scientific research on its safety profile is focused on clinical trials for its intended use as a blood pressure medication [].
  • Information on hazards or interactions not related to its therapeutic use may be limited in publicly available sources.

Forasartan's mechanism of action involves competitive inhibition of the angiotensin II type 1 receptor. This inhibition leads to several downstream effects:

  • Decreased Vasoconstriction: By blocking angiotensin II's action, Forasartan reduces vascular resistance.
  • Reduced Aldosterone Secretion: This results in decreased sodium reabsorption in the kidneys, leading to lower blood volume and pressure.
  • Inhibition of Sympathetic Nervous System Activity: This further contributes to its antihypertensive effects .

Forasartan exhibits significant biological activity as an antihypertensive drug. Its selectivity for the AT1 receptor allows it to effectively lower blood pressure without many of the side effects associated with non-selective agents. Clinical studies have shown that Forasartan can lead to substantial reductions in systolic and diastolic blood pressure in hypertensive patients . Additionally, its pharmacokinetics indicate a relatively long half-life, allowing for once-daily dosing.

The synthesis of Forasartan involves several key steps:

  • Formation of Pyridine Derivatives: The initial step includes creating a pyridine core through cyclization reactions.
  • Substitution Reactions: The introduction of the o-(tetrazol-5-yl)phenyl and (3,5-dibutyl-1,2,4-oxadiazol-2-yl) groups is achieved through electrophilic aromatic substitution methods.
  • Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Forasartan is primarily used in the treatment of hypertension. Its effectiveness in lowering blood pressure makes it a valuable option in managing cardiovascular diseases. Additionally, its potential applications extend to conditions where modulation of the renin-angiotensin system is beneficial, such as heart failure and chronic kidney disease .

Forasartan has been studied for potential drug interactions, particularly with other antihypertensive agents and medications affecting renal function. Some notable findings include:

  • Combination with Diuretics: Forasartan can enhance the antihypertensive effect when used with diuretics.
  • Renal Function: Caution is advised when co-administering with drugs that may affect renal perfusion or function due to potential additive effects on renal blood flow .
  • Electrolyte Imbalance: Monitoring for hyperkalemia is recommended when used alongside potassium-sparing diuretics or supplements .

Forasartan belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical StructureUnique Features
LosartanC22H23ClN6OFirst ARB developed; also has protective renal effects
ValsartanC24H29N5O3Known for its efficacy in heart failure management
IrbesartanC25H28N2O5SEffective in diabetic nephropathy treatment
OlmesartanC20H18N4O6Notable for its long duration of action
TelmisartanC33H30N4O5Unique for its dual action on both AT1 receptor and PPAR-gamma

Forasartan's unique structure and selective action provide it with distinct advantages in treating hypertension while minimizing side effects compared to other ARBs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

416.24369293 g/mol

Monoisotopic Mass

416.24369293 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

065F7WPT0B

Drug Indication

For the treatment of hypertension.

Pharmacology

Forasartan, a specific angiotensin II antagonist, is used alone or with other antihypertensive agents to treat hypertension. By inhibiting angiotensin II receptors, this drug leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction. Combined, this has the effect of lowering blood pressure.
Forasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Forasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.

Mechanism of Action

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Other CAS

145216-43-9

Wikipedia

Forasartan

Dates

Last modified: 04-14-2024
1: Kushiku K, Yamada H, Shibata K, Tokunaga R, Katsuragi T, Furukawa T.
2: Aki Y, Tomohiro A, Nishiyama A, Kiyomoto K, Kimura S, Abe Y. The role of
3: McMahon EG, Yang PC, Babler MA, Suleymanov OD, Palomo MA, Olins GM, Cook CS.
4: Usune S, Furukawa T. Effects of SC-52458, a new nonpeptide angiotensin II
5: Ohta K, Kim S, Hamaguchi A, Yukimura T, Miura K, Takaori K, Iwao H. Role of
6: Olins GM, Corpus VM, Chen ST, McMahon EG, Palomo MA, McGraw DE, Smits GJ, Null
7: de la Hoz JC. [Bee (Apis mellifera, Hymenoptera: Apoidea) visitation to
8: Krovat EM, Langer T. Non-peptide angiotensin II receptor antagonists: chemical
9: Katsuragi T, Sato C, Guangyuan L, Honda K. Inositol(1,4,5)trisphosphate signal
10: Hagmann M, Nussberger J, Naudin RB, Burns TS, Karim A, Waeber B, Brunner HR.
11: Bauer JH, Reams GP. The angiotensin II type 1 receptor antagonists. A new
12: Ohta K, Kim S, Hamaguchi A, Miura K, Yukimura T, Iwao H. Cardiac
13: Tokunaga R, Kushiku K, Yamada K, Yamada H, Furukawa T. Possible involvement

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